N'-(4-ethylcyclohexylidene)-2-(naphthalen-1-yl)acetohydrazide
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Overview
Description
N’~1~-(4-ETHYLCYCLOHEXYLIDEN)-2-(1-NAPHTHYL)ACETOHYDRAZIDE is a synthetic organic compound that belongs to the class of hydrazides. These compounds are characterized by the presence of a hydrazide functional group, which is known for its versatility in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’~1~-(4-ETHYLCYCLOHEXYLIDEN)-2-(1-NAPHTHYL)ACETOHYDRAZIDE typically involves the condensation of 4-ethylcyclohexanone with 1-naphthylacetic acid hydrazide. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions. The general reaction scheme can be represented as follows:
4-ethylcyclohexanone+1-naphthylacetic acid hydrazide→N’ 1 -(4-ethylcyclohexyliden)-2-(1-naphthyl)acetohydrazide
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’~1~-(4-ETHYLCYCLOHEXYLIDEN)-2-(1-NAPHTHYL)ACETOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can lead to the formation of hydrazine derivatives.
Substitution: The hydrazide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthylacetic acid derivatives, while reduction could produce hydrazine derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: May serve as a probe or reagent in biochemical assays.
Industry: Could be used in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of N’~1~-(4-ETHYLCYCLOHEXYLIDEN)-2-(1-NAPHTHYL)ACETOHYDRAZIDE would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would require detailed study through experimental research.
Comparison with Similar Compounds
Similar Compounds
- N’~1~-(4-METHYLCYCLOHEXYLIDEN)-2-(1-NAPHTHYL)ACETOHYDRAZIDE
- N’~1~-(4-PROPYLCYCLOHEXYLIDEN)-2-(1-NAPHTHYL)ACETOHYDRAZIDE
Uniqueness
N’~1~-(4-ETHYLCYCLOHEXYLIDEN)-2-(1-NAPHTHYL)ACETOHYDRAZIDE is unique due to the presence of the ethyl group on the cyclohexylidene ring, which may influence its chemical reactivity and biological activity compared to its methyl or propyl analogs.
Properties
Molecular Formula |
C20H24N2O |
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Molecular Weight |
308.4 g/mol |
IUPAC Name |
N-[(4-ethylcyclohexylidene)amino]-2-naphthalen-1-ylacetamide |
InChI |
InChI=1S/C20H24N2O/c1-2-15-10-12-18(13-11-15)21-22-20(23)14-17-8-5-7-16-6-3-4-9-19(16)17/h3-9,15H,2,10-14H2,1H3,(H,22,23) |
InChI Key |
LIARGVOPEIIMCV-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCC(=NNC(=O)CC2=CC=CC3=CC=CC=C32)CC1 |
Origin of Product |
United States |
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